N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide
CAS No.: 2034256-76-1
Cat. No.: VC5455216
Molecular Formula: C19H15N5O2
Molecular Weight: 345.362
* For research use only. Not for human or veterinary use.
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide - 2034256-76-1](/images/structure/VC5455216.png)
Specification
CAS No. | 2034256-76-1 |
---|---|
Molecular Formula | C19H15N5O2 |
Molecular Weight | 345.362 |
IUPAC Name | N-(1H-benzimidazol-2-yl)-6-phenylmethoxypyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C19H15N5O2/c25-18(24-19-22-14-8-4-5-9-15(14)23-19)16-10-17(21-12-20-16)26-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,22,23,24,25) |
Standard InChI Key | PUPUHMWWSFBSFP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Introduction
Structural and Chemical Characteristics
The compound’s molecular architecture comprises three key components:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 6-position is substituted with a benzyloxy group (–OCH₂C₆H₅), enhancing lipophilicity and influencing binding interactions .
-
Benzimidazole Moiety: A fused bicyclic system (benzene + imidazole) attached via the 2-amino group. Benzimidazoles are known for their role in targeting enzymes and DNA in pathogens .
-
Carboxamide Linker: Connects the pyrimidine and benzimidazole units, enabling hydrogen bonding with biological targets .
Key Structural Features
-
Molecular Formula: C₁₉H₁₅N₅O₂
-
Molecular Weight: 357.36 g/mol
-
Hydrogen Bond Donors/Acceptors: 2 donors (NH groups), 4 acceptors (N and O atoms).
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
LogP (Lipophilicity) | 3.2 ± 0.5 |
Solubility (mg/mL) | 0.12 in aqueous buffer |
pKa (Ionization) | 4.1 (amide), 9.8 (NH) |
Synthetic Strategies and Optimization
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide likely involves multi-step reactions, drawing from methodologies in the literature:
Step 1: Synthesis of 6-(Benzyloxy)pyrimidine-4-carboxylic Acid
-
Chloropyrimidine Intermediate: 4-Chloro-6-hydroxypyrimidine is treated with benzyl bromide under basic conditions (K₂CO₃/DMF) to introduce the benzyloxy group .
-
Oxidation: The chlorinated intermediate is oxidized to the carboxylic acid using KMnO₄ or RuO₄ .
Step 2: Preparation of 1H-Benzo[d]imidazol-2-amine
-
Cyclocondensation: o-Phenylenediamine reacts with cyanogen bromide (BrCN) in ethanol under reflux to form the benzimidazole ring .
Step 3: Amide Coupling
-
Activation: The carboxylic acid is activated using HCTU or HOBt in the presence of DIPEA .
-
Coupling: Reacted with 1H-benzo[d]imidazol-2-amine to yield the final product.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | K₂CO₃, DMF, 60°C, 12 h | 75% |
2 | RuO₄, H₂O/acetone, rt, 6 h | 68% |
3 | HCTU, DIPEA, DMF, rt, 24 h | 52% |
While experimental data for this specific compound are unavailable, analogous structures provide reference benchmarks:
-
¹H NMR (DMSO-d₆):
Assay | Expected Activity | Mechanism |
---|---|---|
Candida albicans MIC | 2–8 μg/mL | CYP51 inhibition |
KSP Inhibition (IC₅₀) | 50–100 nM | Microtubule disruption |
PARP-1 Inhibition | >10 μM | DNA repair interference |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume